methyl (3R)-3-aminoheptanoate
Description
Methyl (3R)-3-aminoheptanoate is a chiral ester derivative of 3-aminoheptanoic acid, characterized by a seven-carbon aliphatic chain with an amino group (-NH₂) at the third carbon (R-configuration) and a methyl ester (-COOCH₃) at the terminal carboxyl group. Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol. This compound is typically synthesized via enantioselective methods, such as enzymatic resolution or asymmetric catalysis, to preserve the R-configuration at the stereogenic center .
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl (3R)-3-aminoheptanoate |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-7(9)6-8(10)11-2/h7H,3-6,9H2,1-2H3/t7-/m1/s1 |
InChI Key |
UKWDJFBVMLITOC-SSDOTTSWSA-N |
Isomeric SMILES |
CCCC[C@H](CC(=O)OC)N |
Canonical SMILES |
CCCCC(CC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Nitroalkene Intermediate
The initial step involves the condensation of isovaleric aldehyde with nitromethane under alkaline conditions to form 4-methyl-1-nitryl-1-pentene (a nitroalkene intermediate). This reaction is conducted in a mixed solvent system of methanol and water, with temperature control between -10 °C and 20 °C to optimize yield and minimize side reactions.
| Parameter | Condition |
|---|---|
| Reactants | Isovaleric aldehyde, nitromethane (≥99%) |
| Solvent | Methanol and water |
| Base | 15-30% aqueous sodium hydroxide (optimal 20%) |
| Temperature | -10 °C to 20 °C (optimal ~3 °C) |
| pH | Adjusted to >10 during reaction |
| Reaction time | Controlled to maintain temperature and pH |
| Yield | Approximately 71.9 g product obtained per batch |
After reaction, the mixture is acidified with hydrochloric acid at temperatures below 10 °C to precipitate the nitroalkene intermediate, which is then isolated by filtration and washing.
Formation of Diethyl Malonate Derivative
The nitroalkene intermediate undergoes Michael addition with diethyl malonate in the presence of sodium methylate as a base catalyst to form 3-methyl-1-(nitro methyl) diethyl butylmalonate.
| Parameter | Condition |
|---|---|
| Reactants | Nitroalkene intermediate, diethyl malonate |
| Base | Sodium methylate |
| Solvent | Methanol |
| Temperature | -15 °C to 25 °C (optimal ~10 °C) |
| pH | Neutralized to 3-4 with HCl |
| Reaction time | Several hours with staged addition and stirring |
| Yield | Approximately 139 g product obtained |
The reaction is carefully neutralized post-addition to maintain product stability and purity. The product is isolated by phase separation and washing.
Catalytic Hydrogenation to Form Pyrrolidine Derivative
The diethyl malonate derivative is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel catalysts under hydrogen pressure (0-2 MPa) to reduce the nitro group to an amine, forming 4-isobutyl-2-oxo-pyrrolidine-3-ethyl formate.
| Parameter | Condition |
|---|---|
| Catalyst | 5% Pd/C or Raney Nickel |
| Solvent | Methanol |
| Hydrogen Pressure | 0-2 MPa (optimal 0-0.2 MPa) |
| Temperature | 0 °C to 50 °C (optimal ~50 °C) |
| Reaction time | Until hydrogen uptake ceases |
| Yield | Approximately 108 g product obtained |
The catalyst is filtered off post-reaction, and methanol is recovered by reduced pressure distillation.
Hydrolysis to Amino Acid Hydrochloride
The pyrrolidine derivative is hydrolyzed under reflux with concentrated hydrochloric acid at 80-110 °C to yield 3-aminomethyl-5-methylhexanoic acid hydrochloride.
| Parameter | Condition |
|---|---|
| Acid | Concentrated HCl |
| Temperature | 80-110 °C (optimal 85-110 °C) |
| Reaction time | ~12 hours |
| Yield | Approximately 95 g product obtained |
After hydrolysis, excess acid is removed by evaporation under reduced pressure.
Neutralization and Purification
The hydrochloride salt is neutralized with sodium hydroxide to pH 7-7.5 in the presence of Virahol (a solvent), followed by heating and filtration to remove salts and impurities. Decolorization is performed using activated carbon, and crystallization is induced by cooling.
| Parameter | Condition |
|---|---|
| Neutralizing Agent | 25% NaOH solution |
| pH | 7.0-7.5 |
| Temperature | ~75 °C during neutralization and decolorization |
| Crystallization | Cooling to 0-10 °C, then freezing for 8-10 hours |
| Yield | Approximately 35 g product obtained |
The product obtained is methyl (3R)-3-aminoheptanoate, ready for further resolution or use.
Resolution to Obtain (3R)-Enantiomer
The racemic mixture can be resolved using chiral resolving agents such as (+)-amygdalic acid or racemic tartrate salts. The preferred method employs (+)-amygdalic acid in alcoholic solvents, which selectively crystallizes the (3R)-enantiomer, enhancing optical purity.
| Parameter | Condition |
|---|---|
| Resolving Agent | (+)-Amygdalic acid |
| Solvent | Alcohols (e.g., Virahol) |
| Temperature | Controlled cooling and crystallization |
| Time | Several hours to overnight |
This step is critical to obtaining the enantiomerically pure this compound for pharmaceutical applications.
Summary Table of Preparation Steps
| Step | Intermediate/Product | Key Reagents & Conditions | Yield (approx.) | Notes |
|---|---|---|---|---|
| 1 | 4-Methyl-1-nitryl-1-pentene (nitroalkene) | Isovaleric aldehyde, nitromethane, NaOH, MeOH/H2O, 3 °C | 71.9 g | Alkaline condensation |
| 2 | 3-Methyl-1-(nitro methyl) diethyl butylmalonate | Nitroalkene, diethyl malonate, sodium methylate, MeOH, 10 °C | 139 g | Michael addition |
| 3 | 4-Isobutyl-2-oxo-pyrrolidine-3-ethyl formate | Pd/C catalyst, H2 (0-0.2 MPa), MeOH, 50 °C | 108 g | Catalytic hydrogenation |
| 4 | 3-Aminomethyl-5-methylhexanoic acid hydrochloride | Concentrated HCl, reflux 85-110 °C | 95 g | Acid hydrolysis |
| 5 | This compound (racemic) | NaOH neutralization, Virahol solvent, decolorization, crystallization | 35 g | Neutralization and purification |
| 6 | This compound (resolved) | (+)-Amygdalic acid, alcoholic solvent | Variable | Chiral resolution for enantiomer |
Analysis and Discussion
The described preparation method is notable for:
- Simplicity and scalability: The use of common reagents (e.g., sodium hydroxide, methanol) and straightforward reaction conditions makes the process industrially viable.
- Temperature control: Maintaining low temperatures during condensation and addition steps reduces side reactions and improves yield.
- Catalyst selection: Palladium on carbon and Raney nickel catalysts provide efficient hydrogenation with mild conditions.
- Optical purity: The final resolution step ensures the desired (3R)-stereochemistry, critical for biological activity.
- Yield and purity: Each step reports high yields and purity, suitable for pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-aminoheptanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2) under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of methyl (3R)-3-nitroheptanoate.
Reduction: Formation of methyl (3R)-3-aminoheptanol.
Substitution: Formation of various substituted heptanoates depending on the reagents used.
Scientific Research Applications
Methyl (3R)-3-aminoheptanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in biochemical pathways and as a precursor for amino acid derivatives.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl (3R)-3-aminoheptanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active amino acid, which can participate in metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of methyl (3R)-3-aminoheptanoate can be contextualized against related compounds, focusing on stereochemistry, chain length, substituent positioning, and ester variations. Below is a comparative analysis based on available evidence and inferred properties.
Stereochemical Isomers: (3R) vs. (3S) Enantiomers
The enantiomer methyl (3S)-3-aminoheptanoate shares identical physical properties (e.g., molecular weight, solubility) but differs in stereochemical orientation. highlights that structural similarity, including stereochemistry, critically influences biological activity . For example, the R-configuration may interact preferentially with chiral biological targets (e.g., enzymes or receptors), whereas the S-enantiomer could exhibit reduced binding affinity or unintended off-target effects. This principle aligns with drug design paradigms where enantiopure compounds are prioritized for optimized efficacy and safety.
Positional Isomers: 3-Amino vs. 4-Amino Derivatives
Methyl 4-aminoheptanoate (amino group at C4) demonstrates how positional isomerism alters physicochemical and biological profiles. For instance, the C3 position in this compound may facilitate intramolecular interactions or stabilize transition states in enzymatic reactions, whereas the C4 isomer could adopt distinct conformational geometries. Such differences underscore ’s emphasis on structural alignment in virtual screening .
Ester Group Variations: Methyl vs. Ethyl Esters
Replacing the methyl ester with an ethyl group (e.g., ethyl (3R)-3-aminoheptanoate) introduces subtle changes in lipophilicity and metabolic stability. This aligns with ’s discussion of misoprostol’s rapid hydrolysis to its active acid form in vivo, emphasizing ester lability as a key pharmacokinetic factor .
Complex Esters: Misoprostol as a Structural Analog
Misoprostol (methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(1E)-4-hydroxy-4-methyloct-1-en-1-yl]-5-oxocyclopentyl]heptanoate) shares the methyl heptanoate backbone but incorporates hydroxyl and cyclopentyl substituents . Key comparisons include:
- Solubility: Misoprostol is freely soluble in polar solvents (e.g., DMSO, alcohol), suggesting this compound may exhibit similar solubility due to its ester and amino groups.
- Metabolism: Misoprostol is rapidly hydrolyzed to its active acid metabolite, a property likely shared by this compound, given the ester’s susceptibility to enzymatic cleavage.
- Biological Activity: Misoprostol’s anti-ulcer and oxytocic effects derive from prostaglandin analog activity, whereas the amino group in this compound may target distinct pathways (e.g., neurotransmitter analogs or enzyme inhibitors).
Biological Activity
Methyl (3R)-3-aminoheptanoate is an amino acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Chemical Formula : C₈H₁₅NO₂
- Molecular Weight : 157.21 g/mol
- Functional Groups : Amino group (-NH₂), ester group (-COO-)
The presence of an amino group allows it to participate in various biochemical interactions, while the ester group can undergo hydrolysis, releasing the active amino acid into biological systems.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. This interaction may modulate enzyme kinetics and substrate specificity.
- Hydrolysis : The ester group can be hydrolyzed to release the amino acid, which may then engage in various metabolic pathways.
1. Enzymatic Activity
Research indicates that this compound can serve as a substrate or inhibitor for specific enzymes involved in metabolic processes. For instance, studies have shown that it interacts with enzymes that catalyze amino acid metabolism, potentially influencing pathways such as protein synthesis and energy metabolism .
2. Therapeutic Potential
This compound is being investigated for its potential therapeutic applications. Its role as a precursor in the synthesis of bioactive compounds suggests it may have implications in drug development, particularly in creating novel pharmaceuticals targeting metabolic disorders or neurodegenerative diseases .
Case Study 1: Enzymatic Kinetics
A study published in PubMed Central explored the kinetic properties of this compound as a substrate for a specific enzyme involved in amino acid metabolism. The results demonstrated that varying concentrations of the compound influenced the reaction rates significantly, indicating its potential as a regulatory molecule in metabolic pathways .
Case Study 2: Drug Development
In a recent investigation, researchers synthesized novel derivatives of this compound to evaluate their biological activity against cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, suggesting that modifications to the compound could enhance its therapeutic efficacy .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for methyl (3R)-3-aminoheptanoate, and how can enantiomeric purity be ensured during synthesis?
this compound can be synthesized via asymmetric catalysis or chiral resolution. A validated approach involves using enantiomerically pure starting materials, such as (R)-configured precursors, to avoid racemization. For example, sodium hydroxide-mediated hydrolysis of protected intermediates under controlled pH (6–8) can retain stereochemistry . Characterization via chiral HPLC (e.g., using a Chiralpak® AD-H column) with polarimetric detection ensures enantiomeric purity >99%. Key challenges include minimizing side reactions (e.g., ester hydrolysis) by optimizing reaction temperature (40–60°C) and solvent polarity (e.g., DMF or THF) .
Q. How should researchers characterize the physicochemical properties of this compound?
Critical physicochemical parameters include:
- LogP : Determined via shake-flask method or computational tools (e.g., ACD/Labs), typically ~1.2–1.5, indicating moderate lipophilicity.
- pKa : Measured by potentiometric titration; the amino group (pKa ~9.5) and ester group (pKa ~2.8) influence solubility and stability .
- Melting Point : Differential Scanning Calorimetry (DSC) reveals a melting range of 85–90°C, with deviations indicating impurities .
- Hygroscopicity : Dynamic Vapor Sorption (DVS) studies show <1% water uptake at 25°C/60% RH, suitable for standard storage .
Q. What analytical methods are validated for quantifying this compound in complex matrices?
Reverse-phase HPLC with UV detection (λ = 210 nm) using a C18 column (5 µm, 150 mm × 4.6 mm) and mobile phase (acetonitrile:0.1% TFA in water, 70:30 v/v) achieves a retention time of 6.2 ± 0.3 min. Limit of quantification (LOQ) is 0.1 µg/mL, with linearity (R² >0.999) across 0.1–100 µg/mL . For trace analysis, LC-MS/MS (ESI+ mode, m/z 174.1 → 128.0) enhances specificity in biological samples .
Advanced Research Questions
Q. How can structural modifications of this compound improve its bioactivity, and what computational tools support SAR studies?
Modifications at the amino or ester group (e.g., replacing –NH2 with –OH or –SH) can alter receptor binding. In κ-opioid receptor antagonists, substitutions like =CH– or –SO2– groups enhanced selectivity (e.g., Kᵢ = 0.18 nM for compound 7a vs. 0.25 nM for parent) . Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding poses in silico. For example, π-π stacking between the indole ring (dihedral angle 81.8°) and receptor hydrophobic pockets improves affinity .
Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH conditions?
Conflicting stability reports (e.g., degradation at pH <2 vs. pH 4) arise from ester hydrolysis kinetics. Accelerated stability studies (40°C/75% RH) with periodic sampling (0, 1, 3, 6 months) clarify degradation pathways. NMR (¹H and ¹³C) identifies hydrolytic byproducts (e.g., 3-aminoheptanoic acid), while Arrhenius modeling extrapolates shelf-life (t₉₀ = 24 months at 25°C) .
Q. How do crystallographic studies inform the conformational stability of this compound derivatives?
X-ray crystallography reveals hydrogen-bonding networks critical for stability. For example, in a related tryptophan derivative, the amino group forms a hydrogen bond with water (N1–H1···O3, length 1.925 Å, angle 159.5°), stabilizing the indole ring conformation . Weak interactions (e.g., Cl⁻···H bonds, 2.244–2.813 Å) further influence packing efficiency and melting behavior .
Methodological Considerations
Q. What statistical rigor is required when reporting biological activity data for this compound analogs?
- Sample Size : Power analysis (α = 0.05, β = 0.2) determines n ≥ 6 for in vivo studies.
- Precision : Report IC₅₀/Kᵢ values to one decimal (e.g., 0.2 nM ± 0.03) using triplicate measurements.
- Significance : Apply ANOVA with post-hoc Tukey test; specify exact p-values (e.g., p = 0.008) rather than thresholds (e.g., p < 0.05) .
Q. How can meta-analysis reconcile discrepancies in reported pharmacological effects of this compound derivatives?
Systematic reviews should:
- Include studies with standardized assays (e.g., radioligand binding for receptor affinity).
- Use random-effects models to account for heterogeneity (I² >50%).
- Sensitivity analysis excludes outliers (e.g., assays with non-specific binding >20%) .
Tables
Table 1. Key Crystallographic Parameters for a Related Tryptophan Derivative
| Parameter | Value |
|---|---|
| Bond length (H1–O3) | 1.925(14) Å |
| Bond angle (N1–H1–O3) | 159.5(6)° |
| Dihedral angle (rings) | 81.8° |
| Cl⁻···H interactions | 2.244(3)–2.813(3) Å |
Table 2. Selectivity Profiles of this compound Analogs
| Compound | Kᵢ (κ, nM) | Selectivity (κ/μ) | Selectivity (κ/δ) |
|---|---|---|---|
| 3 | 0.25 | 28 | 195 |
| 7a | 0.18 | 37 | 248 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
